N,N,3-Trimethylazetidin-3-amine dihydrochloride
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Overview
Description
N,N,3-Trimethylazetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2 and a molecular weight of 187.11 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Trimethylazetidin-3-amine dihydrochloride typically involves the reaction of azetidine with methylating agents under controlled conditions. The process may include steps such as:
Azetidine Formation: Azetidine is synthesized through cyclization reactions involving appropriate precursors.
Methylation: The azetidine is then methylated using methylating agents like methyl iodide or dimethyl sulfate.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the methylated azetidine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N,3-Trimethylazetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of demethylated derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N,N,3-Trimethylazetidin-3-amine dihydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,3-Trimethylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in modulating neurotransmitter levels and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- N,N,3-Trimethylazetidin-3-amine hydrochloride
- N-Methylazetidin-3-amine dihydrochloride
- 1,3,3-Trimethylpiperazine dihydrochloride
- 1,2,2-Trimethylpiperazine dihydrochloride
Uniqueness
N,N,3-Trimethylazetidin-3-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound in scientific studies .
Properties
IUPAC Name |
N,N,3-trimethylazetidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6(8(2)3)4-7-5-6;;/h7H,4-5H2,1-3H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGIFWMNGIKEQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)N(C)C.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564721 |
Source
|
Record name | N,N,3-Trimethylazetidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133891-76-6 |
Source
|
Record name | N,N,3-Trimethylazetidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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